molecular formula C14H10N2O6 B2960952 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid CAS No. 1547163-38-1

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid

Cat. No. B2960952
CAS RN: 1547163-38-1
M. Wt: 302.242
InChI Key: UKKAISAKQMDGRC-UHFFFAOYSA-N
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Description

This compound, also known as 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, has a molecular weight of 332.27 . It is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .


Chemical Reactions Analysis

The compound is used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid and its derivatives have been explored for their synthesis and potential in antimicrobial activity. A study demonstrated the preparation of derivatives from 4-aminophenylacetic acid with phthalic anhydride, leading to compounds showing promising antimicrobial results (Bedair et al., 2006). Similarly, another research focused on pyridonecarboxylic acids, showcasing the antibacterial potential of specific analogues through synthesis and screening, indicating the significance of such compounds in developing antibacterial agents (Egawa et al., 1984).

Material Science and Biochemistry

The compound and its structurally related derivatives have been applied in material science and biochemistry. For instance, TOAC (a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid) has shown to be an effective tool in these fields due to its properties as a β-turn and 310/α-helix inducer in peptides and as a relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Novel Synthetic Methodologies

Research has also been conducted on the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-quaternary alpha-amino nitriles, revealing new synthetic routes and applications for such compounds. This methodology highlights the versatility of this compound derivatives in synthesizing complex molecular structures (González-Vera et al., 2005).

Structural and Computational Chemistry

In structural and computational chemistry, derivatives of this compound have been analyzed for their hydrogen bonding characteristics, molecular structures, and antimicrobial activities. These studies provide insights into the structural motifs and the potential therapeutic applications of these compounds (Al-farhan et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .

Mode of Action

The compound interacts with its target, cereblon, by forming a complex. This interaction allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .

Biochemical Pathways

The compound’s interaction with cereblon leads to the modulation of various biochemical pathways. Specifically, it plays a role in the targeted protein degradation pathway . This pathway involves the selective degradation of specific proteins, which is a critical process in maintaining cellular homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in targeted protein degradation . By interacting with cereblon, the compound can influence the degradation of specific proteins, thereby affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid. For instance, the compound’s storage temperature can affect its stability . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can also impact the compound’s efficacy and action.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAISAKQMDGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1547163-38-1
Record name 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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